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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B3021611

An In-Depth Technical Guide to 2-(2-Hydroxyethoxy)benzaldehyde: Synthesis,
Characterization, and Applications in Drug Discovery

Executive Summary

2-(2-Hydroxyethoxy)benzaldehyde is a bifunctional aromatic compound of significant interest
to the chemical and pharmaceutical industries. Possessing both a reactive aldehyde group and
a terminal primary alcohol, it serves as a versatile molecular building block for the synthesis of
more complex heterocyclic systems and targeted therapeutic agents. This guide provides a
comprehensive overview of its chemical properties, a detailed, mechanistically-grounded
protocol for its synthesis via the Williamson ether synthesis, and an exploration of its
applications as a key intermediate in modern drug discovery, particularly in the development of
novel hemoglobin modulators. This document is intended for researchers, medicinal chemists,
and process development scientists.

Introduction: A Versatile Bifunctional Intermediate

2-(2-Hydroxyethoxy)benzaldehyde, with CAS Number 22042-72-4, is a derivative of
salicylaldehyde.[1] Its strategic value lies in its ortho-substituted arrangement and the presence
of two distinct functional groups:

e An Aldehyde Group: This serves as an electrophilic center, readily participating in reactions
such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are
pivotal in the synthesis of numerous biologically active compounds.[2]
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e A Hydroxyethyl Ether Group: The terminal hydroxyl group provides a nucleophilic site for
further functionalization through esterification, etherification, or conversion to a leaving group
for subsequent substitution reactions. The ether linkage itself imparts increased solubility and
can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of
derivative molecules.

This unique combination makes 2-(2-Hydroxyethoxy)benzaldehyde a valuable starting
material for constructing complex molecular scaffolds where precise control over substitution
patterns is critical for achieving desired biological activity.

Physicochemical Properties & Spectroscopic
Characterization

While extensive experimental spectra for this specific intermediate are not widely published, its
physicochemical properties are well-documented, and its spectroscopic signatures can be
reliably predicted based on its constituent functional groups and data from analogous
compounds like salicylaldehyde and other benzaldehyde derivatives.[1][3][4]

Table 1: Physicochemical Properties of 2-(2-Hydroxyethoxy)benzaldehyde

Property Value Source(s)
CAS Number 22042-72-4 [1]
Molecular Formula CoH1003 [1]
Molecular Weight 166.17 g/mol [1]
Physical Form Solid [5]
IUPAC Name 22 [1]

hydroxyethoxy)benzaldehyde

SMILES C1=CC=C(C(=C1)C=0)0CCO  [1]

WGHPWLUYIPUQOJ-
InChlKey [1]
UHFFFAOYSA-N

Expected Spectroscopic Signhatures

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b3021611?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxyethoxy_benzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=C90028&Mask=400
https://pubchem.ncbi.nlm.nih.gov/compound/Benzaldehyde_-3-_2-hydroxyethoxy
https://www.benchchem.com/product/b3021611?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxyethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxyethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxyethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxyethyl_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxyethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxyethoxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxyethoxy_benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 'H NMR (Proton NMR): The *H NMR spectrum is expected to show distinct signals for each
proton environment. The aldehyde proton (-CHO) will appear as a singlet significantly
downfield, typically around & 9.8-10.5 ppm. The aromatic protons will resonate in the o 6.9-
7.9 ppm region, with splitting patterns dictated by their ortho, meta, and para relationships.
The two methylene groups of the hydroxyethoxy chain (-O-CH2-CH2-OH) will appear as two
triplets around & 3.8-4.2 ppm. The terminal hydroxyl proton (-OH) will be a broad singlet
whose chemical shift is dependent on solvent and concentration.

e 13C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is the most deshielded,
expected around & 190-195 ppm. The aromatic carbons will appear in the  110-160 ppm
range, with the ether-linked carbon being the most downfield of the ring carbons. The two
methylene carbons are expected in the & 60-75 ppm region.

* IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp
carbonyl (C=0) stretch from the aldehyde at approximately 1680-1700 cm~*. A broad O-H
stretching band from the alcohol will be present around 3200-3500 cm~1. C-O ether
stretching will be observed in the 1200-1250 cm~1 region, and aromatic C-H and C=C
stretches will appear at ~3000-3100 cm~* and ~1450-1600 cm~1 respectively.

o Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a
molecular ion (M*) peak at m/z = 166. Key fragmentation patterns would likely involve the
loss of the hydroxyethoxy side chain or the formyl group.

Synthesis: A Modern Application of a Classic

Reaction
Historical Context: The Williamson Ether Synthesis

The most logical and widely used method for preparing 2-(2-Hydroxyethoxy)benzaldehyde is
the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction
remains a cornerstone of organic synthesis for its reliability and broad scope in forming ether
linkages.[2] The reaction proceeds via an Sn2 mechanism, where an alkoxide nucleophile
displaces a leaving group on an alkyl electrophile.[6]

Mechanistic Rationale and Retrosynthetic Analysis
The synthesis begins with readily available salicylaldehyde (2-hydroxybenzaldehyde).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b3021611?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17960088/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_4_Hexyloxy_benzaldehyde_Derivatives_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Causality of Reagent Choice:

o Phenol Deprotonation: Salicylaldehyde's phenolic proton is acidic and can be readily
removed by a moderately strong base to form a potent phenoxide nucleophile. Potassium
carbonate (K2COs) is an ideal choice as it is inexpensive, easy to handle, and sufficiently
basic to deprotonate the phenol without causing unwanted side reactions with the
aldehyde group.

o Alkylating Agent: 2-Chloroethanol or 2-bromoethanol is used as the electrophile. It
provides the desired hydroxyethoxy moiety and possesses a primary carbon bearing the
halide, which is optimal for an Sn2 reaction, minimizing the potential for competing
elimination reactions.[6]

o Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to
dissolve the ionic phenoxide intermediate and effectively solvate the potassium cation,
leaving the phenoxide anion highly reactive.[6]

Retrosynthetic Analysis
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Figure 1. Retrosynthetic analysis of the target molecule.

Representative Experimental Protocol
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This protocol is a representative method based on established Williamson etherification
procedures for substituted phenols.[6]

Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and a nitrogen inlet, add salicylaldehyde (1.0 eq) and anhydrous acetone
or DMF (approx. 5 mL per gram of salicylaldehyde).

Base Addition: Add finely ground anhydrous potassium carbonate (K2COs, 1.5 eq) to the
solution.

Formation of Phenoxide: Stir the suspension vigorously at room temperature for 30-45
minutes. The formation of the potassium phenoxide salt may be observed.

Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70-80°C
is appropriate) and maintain for 12-24 hours. The reaction progress should be monitored by
Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

Workup: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts (K2COs, KBr). Wash the filter cake with a small amount of
acetone.

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The
resulting crude residue will contain the product and excess 2-bromoethanol.

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and
brine (1x). Dry the organic layer over anhydrous sodium sulfate (Naz=SOa), filter, and
concentrate in vacuo. The final product can be further purified by column chromatography on
silica gel using a hexane/ethyl acetate gradient to yield 2-(2-Hydroxyethoxy)benzaldehyde
as a solid.
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Figure 2. Experimental workflow for the synthesis of the target molecule.
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Applications in Drug Discovery and Medicinal
Chemistry

The true value of 2-(2-Hydroxyethoxy)benzaldehyde is realized in its role as a scaffold for
building pharmacologically active molecules. The strategic placement of the aldehyde and
hydroxyethoxy groups allows for the generation of diverse chemical libraries for screening.

Case Study: A Key Motif in Hemoglobin Modulators

A prominent example of the utility of the 2-hydroxy-alkoxy-benzaldehyde scaffold is in the
development of allosteric modulators of hemoglobin for the treatment of sickle cell disease
(SCD).[7] Compounds in this class, such as Voxelotor (GBT440), bind to hemoglobin and
stabilize it in a high-oxygen-affinity state, thereby preventing the polymerization of sickle
hemoglobin (HbS) that causes red blood cell sickling.

Many potent hemoglobin modulators are synthesized from substituted 2-hydroxy-6-alkoxy-
benzaldehydes.[7] While patents may describe the synthesis of a specific complex sidechain
first, the core synthetic logic often relies on the reaction of the aldehyde on a pre-formed
hydroxy-alkoxy-benzaldehyde ring. 2-(2-Hydroxyethoxy)benzaldehyde provides a key
starting point for such syntheses. The aldehyde can be used to form a Schiff base with an
amine on a target fragment, which is then reduced to a stable secondary amine, linking the two
parts of the final drug molecule.
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Application in Drug Synthesis
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Figure 3. Role as a building block in a drug synthesis pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 2-(2-Hydroxyethoxy)benzaldehyde is classified with the following hazards:

e H317: May cause an allergic skin reaction.[1]
e H319: Causes serious eye irritation.[1]

e H412: Harmful to aquatic life with long lasting effects.[1]
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Precautionary Measures (P-statements): P261 (Avoid breathing dust), P273 (Avoid release to
the environment), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN:
Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves, should be worn when handling this compound. All manipulations
should be performed in a well-ventilated fume hood.

Conclusion

2-(2-Hydroxyethoxy)benzaldehyde is more than a simple aromatic aldehyde; it is a
strategically designed intermediate that offers chemists two distinct and valuable points for
molecular elaboration. Its synthesis is straightforward, relying on the robust and well-
understood Williamson ether synthesis. Its true potential is demonstrated in its application as a
foundational scaffold in medicinal chemistry, enabling the construction of complex and potent
therapeutic agents. For researchers in drug discovery, understanding the properties and
reactivity of this building block is essential for the rational design of next-generation
pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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